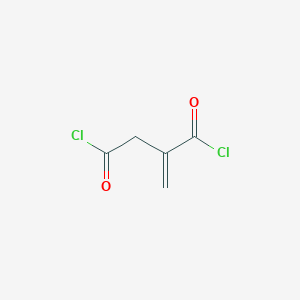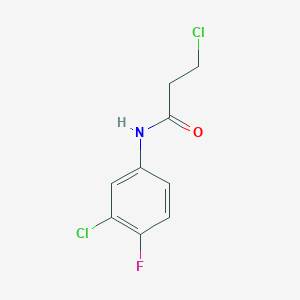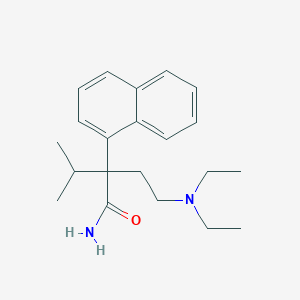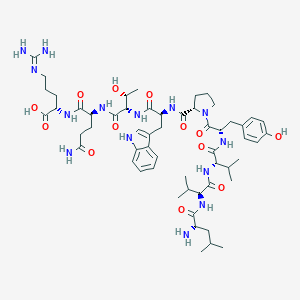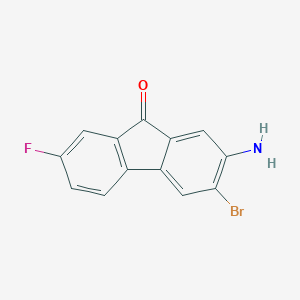
2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-bromo-7-fluoro-9H-fluoren-9-one, also known as ABF, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. ABF is a fluorescent dye that has been used as a probe for studying protein-protein interactions, DNA-protein interactions, and protein-lipid interactions.
Wirkmechanismus
2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one is a fluorescent dye that binds to proteins through covalent bonding. The binding of 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one to proteins causes a change in the fluorescence intensity, which can be used to monitor protein-protein interactions, DNA-protein interactions, and protein-lipid interactions.
Biochemische Und Physiologische Effekte
2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for scientific research purposes.
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one has several advantages as a fluorescent probe in scientific research. It has a high binding affinity for proteins, which allows for sensitive detection of protein-protein interactions, DNA-protein interactions, and protein-lipid interactions. 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one is also highly stable, which makes it suitable for long-term experiments. However, 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one has some limitations, such as its relatively low solubility in water and its potential toxicity to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one in scientific research. One potential application is the development of new drugs that target protein-protein interactions. 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one could be used as a screening tool to identify compounds that disrupt specific protein-protein interactions. Another future direction is the development of new fluorescent probes that are based on the structure of 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one. These probes could have improved properties, such as higher solubility in water and lower toxicity to cells. Overall, 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one has great potential for advancing scientific research in various fields.
Synthesemethoden
The synthesis of 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one involves the reaction of 2-Amino-3-bromo-9H-fluoren-9-one with 7-fluoro-1,2,3,4-tetrahydroisoquinoline in the presence of potassium carbonate and dimethylformamide. This reaction yields 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one as a yellow powder with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one has been widely used as a fluorescent probe in various scientific research fields. It has been used to study protein-protein interactions, DNA-protein interactions, and protein-lipid interactions. 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one has also been used to study the structure and function of proteins, such as enzymes and receptors.
Eigenschaften
CAS-Nummer |
1643-13-6 |
|---|---|
Produktname |
2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one |
Molekularformel |
C13H7BrFNO |
Molekulargewicht |
292.1 g/mol |
IUPAC-Name |
2-amino-3-bromo-7-fluorofluoren-9-one |
InChI |
InChI=1S/C13H7BrFNO/c14-11-4-8-7-2-1-6(15)3-9(7)13(17)10(8)5-12(11)16/h1-5H,16H2 |
InChI-Schlüssel |
IPPHHOKOSDMXMT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1F)C(=O)C3=CC(=C(C=C23)Br)N |
Kanonische SMILES |
C1=CC2=C(C=C1F)C(=O)C3=CC(=C(C=C23)Br)N |
Andere CAS-Nummern |
1643-13-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



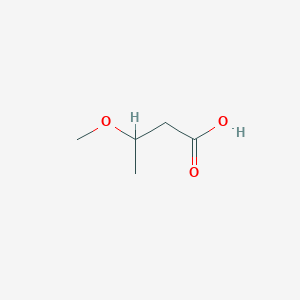
![5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid](/img/structure/B157700.png)
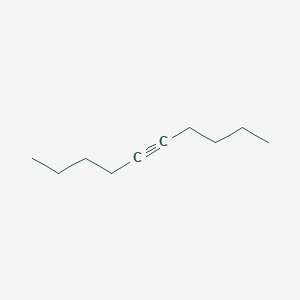
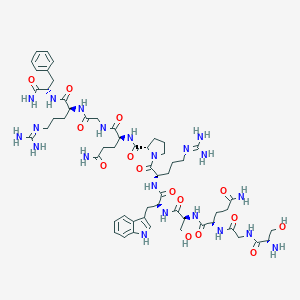
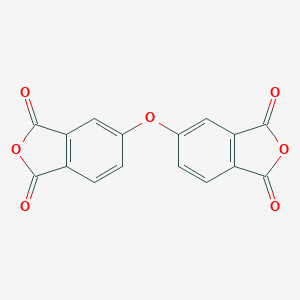
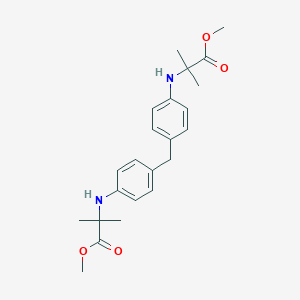
![Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate](/img/structure/B157711.png)
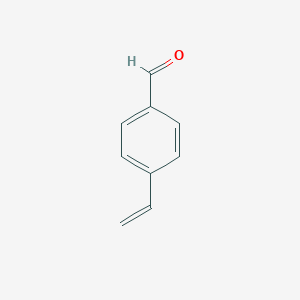
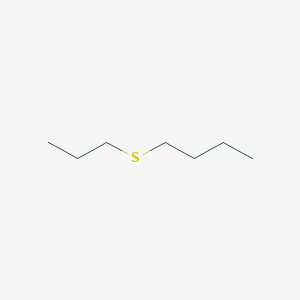
![[Diisocyanato(phenyl)methyl]benzene](/img/structure/B157718.png)
